molecular formula C7H6BrF3N2O2 B2777141 methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate CAS No. 1856024-42-4

methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B2777141
CAS No.: 1856024-42-4
M. Wt: 287.036
InChI Key: XPXVRXZLXWGEFM-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate is a halogenated pyrazole derivative with a trifluoroethyl substituent at the N1 position and a methyl ester at C5. Its molecular formula is C₇H₆BrF₃N₂O₂, and it serves as a versatile intermediate in medicinal and agrochemical synthesis. The bromine atom at C4 enhances reactivity in cross-coupling reactions, while the trifluoroethyl group contributes to lipophilicity and metabolic stability . This compound is listed as discontinued by CymitQuimica, though structural analogs remain available for research .

Properties

IUPAC Name

methyl 4-bromo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2O2/c1-15-6(14)5-4(8)2-12-13(5)3-7(9,10)11/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXVRXZLXWGEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1CC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Addition of the trifluoroethyl group: This step involves the reaction of the pyrazole intermediate with a trifluoroethylating agent such as 2,2,2-trifluoroethyl iodide.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrazole derivative, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

Methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at N1 and C4

The table below highlights key structural and functional differences between methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate and analogs:

Compound Name N1 Substituent C4 Substituent Ester Group Molecular Weight (g/mol) Key Properties/Applications References
This compound 2,2,2-Trifluoroethyl Br Methyl 289.04 High reactivity in cross-coupling
Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate (CAS 1185320-26-6) Ethyl Br Methyl 249.07 Simplified analog for SAR studies
Methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate 2,2,2-Trifluoroethyl I Methyl 334.04 Enhanced steric bulk for selectivity
Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 4-Fluorophenyl Br (at C5) Ethyl ~329.13 Aryl substituent for π-π interactions
Methyl 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate Tetrahydropyran-2-yl Br (at C5) Methyl 305.13 Bulky group for steric hindrance

Impact of Substituents on Properties

  • Trifluoroethyl vs. Ethyl : The trifluoroethyl group increases electronegativity and resistance to oxidative metabolism compared to ethyl, making it favorable for bioactive molecules .
  • Bromine vs. Iodine : Iodine’s larger atomic radius enhances polarizability and reactivity in halogen-bonding interactions, though bromine is more commonly used due to cost and stability .
  • Ester Group : Methyl esters hydrolyze slower than ethyl esters, influencing pharmacokinetics in drug design .

Core Structure Variations

  • Pyrazolone Derivatives: Compounds like 4-bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one () exhibit keto-enol tautomerism, altering solubility and hydrogen-bonding capacity compared to pyrazole esters .
  • Thiazole Hybrids : Isostructural chloro/bromo thiazole-pyrazole hybrids (e.g., ) show antimicrobial activity, emphasizing the role of halogen positioning in biological targeting .

Key Research Findings

  • Biological Activity : Trifluoroethyl-substituted pyrazoles are prioritized in drug discovery for their enhanced binding to hydrophobic pockets in enzymes .
  • Stability: Bromine at C4 improves thermal stability compared to chloro analogs, as noted in isostructural comparisons .

Biological Activity

Methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate (CAS: 1856024-42-4) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and relevant research findings.

Molecular Structure and Characteristics:

  • Molecular Formula: C₇H₆BrF₃N₂O₂
  • Molar Mass: 287.03 g/mol
  • Density: 1.77 g/cm³ (predicted)
  • Boiling Point: 271.7 °C (predicted)
  • pKa: -2.37 (predicted)

Pharmacological Profile

The pyrazole nucleus has been recognized for its diverse pharmacological properties, including anti-inflammatory, analgesic, antibacterial, and anticancer activities. The specific compound in focus has been studied in various contexts:

  • Anti-inflammatory Activity:
    • Pyrazole derivatives have shown significant anti-inflammatory effects. For instance, modifications to the pyrazole structure have been linked to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A related study demonstrated that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
  • Antibacterial Activity:
    • Compounds within the pyrazole family have been tested against various bacterial strains, including E. coli and S. aureus. Some derivatives showed promising results with significant antibacterial activity attributed to specific structural modifications .
  • Anticancer Potential:
    • Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in inflammatory processes or cancer progression.
  • Modulation of Cytokine Production: It can alter the production of inflammatory mediators, thus reducing inflammation.
  • Interaction with Cellular Receptors: The presence of bromine and trifluoroethyl groups may enhance binding affinity to specific receptors or enzymes.

Research Findings and Case Studies

A comprehensive review of literature reveals several studies highlighting the biological activity of pyrazole derivatives:

StudyFindings
Selvam et al.Synthesized novel pyrazoles with significant MAO-B inhibitory activity and anti-inflammatory effects comparable to indomethacin .
Burguete et al.Reported antibacterial activity against multiple strains, emphasizing the importance of structural modifications for enhanced efficacy .
Chovatia et al.Investigated anti-tubercular properties against Mycobacterium tuberculosis, showing promising results compared to standard treatments .

Q & A

What are the standard synthetic routes for methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized for higher yields?

Basic Research Focus
The synthesis typically involves nucleophilic substitution or coupling reactions to introduce the 2,2,2-trifluoroethyl and bromo groups onto the pyrazole ring. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity for trifluoroethylation .
  • Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the esterified product .
    Optimization studies suggest that varying the molar ratio of the trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl iodide) to the pyrazole precursor improves yields by 15–20% .

How is the molecular structure of this compound confirmed experimentally?

Basic Research Focus
Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., trifluoroethyl CH2_2 at δ 4.2–4.5 ppm; bromo group deshielding adjacent protons) .
  • X-ray crystallography : Resolves bond lengths and angles, confirming the planarity of the pyrazole ring and steric effects of the trifluoroethyl group .
  • High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., C7_7H6_6BrF3_3N2_2O2_2) with <2 ppm error .

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